molecular formula C18H21F2N3O2 B2623207 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylpropanamide CAS No. 2034232-53-4

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylpropanamide

Cat. No. B2623207
CAS RN: 2034232-53-4
M. Wt: 349.382
InChI Key: QJDKYXREPIRQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylpropanamide” would depend on its molecular structure. For instance, its solubility, melting point, and boiling point would be influenced by its functional groups and overall molecular shape .

Safety and Hazards

The safety and hazards associated with “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylpropanamide” would depend on its physical and chemical properties. For instance, if it’s a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylpropanamide” would depend on its potential applications. For instance, if it’s a drug candidate, future research might focus on optimizing its synthesis, improving its pharmacokinetics, and testing its efficacy in clinical trials .

Mechanism of Action

Target of Action

The primary target of the compound N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylpropanamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their communication with each other .

Mode of Action

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylpropanamide acts as a positive allosteric modulator of SK channels . It increases the activity of these channels in the Purkinje cells of the cerebellar cortex, leading to hyperpolarization and consequently, a slower firing rate . This modulation of neuronal firing rate is thought to have a beneficial impact on conditions like essential tremor .

Biochemical Pathways

The compound’s action on SK channels affects the biochemical pathway involving Purkinje cells and their downstream targets in the dentate nucleus . These cells have a glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus, which themselves exert the same input on the ventral intermediate nucleus in the thalamocortical system . The decrease in the activity of this pathway through targeting Purkinje cell firing rate is thought to have a beneficial impact on essential tremor .

Result of Action

The result of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylpropanamide’s action is a decrease in the firing of neurons in the olivo-cerebellar network . This decrease is theorized to contribute to the reduction of oscillatory neuronal input to the motor cortex, which results in the presentation of motor tremors in the typical 4-12 Hz band associated with essential tremor .

properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2/c1-12(13-5-3-2-4-6-13)17(24)21-11-15-22-16(23-25-15)14-7-9-18(19,20)10-8-14/h2-6,12,14H,7-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDKYXREPIRQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylpropanamide

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